3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-6-propyl-4H-chromen-4-one
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Overview
Description
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-6-propyl-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety, a hydroxyethyl piperazine group, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-6-propyl-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, followed by the introduction of the chromenone structure. The hydroxyethyl piperazine group is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow chemistry to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-6-propyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the chromenone or benzothiazole moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxy groups may yield ketones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and physical properties.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-6-propyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a part of drug discovery efforts.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as signal transduction, gene expression, or metabolic activity.
Properties
Molecular Formula |
C27H31N3O4S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-6-propylchromen-4-one |
InChI |
InChI=1S/C27H31N3O4S/c1-3-6-18-15-19-25(33)23(27-28-21-7-4-5-8-22(21)35-27)17(2)34-26(19)20(24(18)32)16-30-11-9-29(10-12-30)13-14-31/h4-5,7-8,15,31-32H,3,6,9-14,16H2,1-2H3 |
InChI Key |
VZGWRKGTIAWJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C(=C1O)CN3CCN(CC3)CCO)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
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